molecular formula C9H16ClNO4S B13511432 Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride

Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride

Cat. No.: B13511432
M. Wt: 269.75 g/mol
InChI Key: OMYRFOANBUVOCD-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-1λ⁶-thia-7-azaspiro[3.5]nonane-2-carboxylate hydrochloride is a spirocyclic compound featuring a sulfur atom in a sulfone (1,1-dioxo) configuration and a seven-membered azaspiro ring system. The methyl carboxylate group at position 2 and the hydrochloride salt enhance its solubility and stability, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H16ClNO4S

Molecular Weight

269.75 g/mol

IUPAC Name

methyl 1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO4S.ClH/c1-14-8(11)7-6-9(15(7,12)13)2-4-10-5-3-9;/h7,10H,2-6H2,1H3;1H

InChI Key

OMYRFOANBUVOCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(S1(=O)=O)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of Intermediate Compound VI

  • Reactants: Compound II and Compound V are reacted in the presence of sodium hydride (NaH).
  • Reaction conditions:
    • Solvent: Preferably tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature: 60 °C to 120 °C.
    • Molar ratio: Compound II : Compound V : NaH = 1.0 : 1.0 : 1.5–4.0.
  • Procedure: Compound V (e.g., 1370 g, 2.94 mol) is dissolved in THF, then NaH (282 g, 7.05 mol) is added under reflux for 3 hours. Compound II (585 g, 2.94 mol) is added, and the mixture is refluxed for 8 hours until reaction completion.
  • Isolation: The reaction mixture is spin-dried, washed with ether, and recrystallized to yield Compound VI as a light yellow solid (yield approx. 658.5 g).

Step 2: Epoxidation and Ring Expansion to Form Target Compound I

  • Reactants: Compound VI and an oxidizing agent such as metachloroperbenzoic acid (mCPBA) or hydrogen peroxide.
  • Reaction conditions:
    • Solvent: Methylene dichloride (DCM) or acetonitrile.
    • Temperature: 10 °C to 60 °C, typically room temperature.
    • Molar ratio: Compound VI : oxidant = 1.0 : 1.0–1.5.
  • Procedure: Compound VI (658.5 g, 2.94 mol) is dissolved in DCM (7 L), cooled to 0 °C. mCPBA (80%, 634.2 g, 2.94 mol) is added and stirred overnight at room temperature.
  • Workup: The reaction mixture is washed with sodium hydroxide solution, dried, and purified to yield the final product, methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate hydrochloride.
  • Yield: The overall process achieves a high total yield of approximately 70.7%.
Step Reactants Solvent Temperature (°C) Molar Ratio (Reactants) Key Notes Yield (%)
1 Compound II + Compound V + NaH THF or DMF 60–120 1.0 : 1.0 : 1.5–4.0 Reflux 3h + 8h, recrystallize High (not specified)
2 Compound VI + mCPBA or H2O2 DCM or Acetonitrile 10–60 (room temp) 1.0 : 1.0–1.5 Stir overnight, wash with NaOH High (overall 70.7%)
  • The method emphasizes simplicity with fewer reaction steps, facilitating industrial scalability.
  • The use of readily available and inexpensive raw materials (Compound II, Compound V, NaH, mCPBA) reduces production costs.
  • Reaction conditions are mild, avoiding extreme temperatures or pressures, which enhances safety and reproducibility.
  • The epoxidation and ring expansion step is critical for forming the spirocyclic sulfonamide structure characteristic of the target compound.
  • The total yield of 70.7% is notably efficient for a multi-step synthesis involving ring expansion and oxidation.
  • Alternative oxidants such as hydrogen peroxide can be used, providing flexibility depending on availability and cost.
  • The choice of solvent (THF, DMF for step 1; DCM, acetonitrile for step 2) affects reaction kinetics and product purity.
  • Purification by recrystallization and washing steps ensures high purity of intermediate and final products, essential for pharmaceutical applications.

The preparation of methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate hydrochloride is efficiently achieved through a two-step synthetic process involving nucleophilic substitution followed by epoxidation and ring expansion. The method is characterized by high yield, operational simplicity, and cost-effectiveness, making it suitable for large-scale production. The data and procedures derived from patent CN102659678B provide a reliable foundation for researchers and manufacturers aiming to synthesize this compound with professional rigor.

Chemical Reactions Analysis

Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a therapeutic agent or its interactions with pharmaceutical compounds.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the conditions under which it is studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Features Functional Groups Melting Point/Decomposition IR Peaks (cm⁻¹) Notable Properties
Target Compound 1λ⁶-Thia-7-azaspiro[3.5]nonane, methyl carboxylate Sulfone, ester, hydrochloride Not reported ~1340, 1155 (SO₂) High polarity, salt stability
1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide HCl (2567495-11-6) Same spiro core, no carboxylate Sulfone, hydrochloride Not reported Similar SO₂ peaks Simpler structure, lower MW
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () Benzodithiazine ring, hydrazino group Sulfone, ester, hydrazine 252–253°C (dec.) 1340, 1155 (SO₂), 1740 (C=O) Higher thermal stability, aromatic system
7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid HCl (CID 122164336) Oxa (O) instead of thia (S), carboxylic acid Ether, carboxylic acid, HCl Not reported ~1700 (C=O) Increased acidity, hydrogen bonding potential
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (1588441-26-2) Additional nitrogen, dihydrochloride Amine, dihydrochloride Not reported N-H stretches Enhanced basicity, dual charge

Structural Variations and Implications

  • Sulfur vs. Oxygen Substitution : Replacing sulfur (thia) with oxygen (oxa) in the spiro ring (e.g., CID 122164336) reduces electron-withdrawing effects, altering reactivity and solubility. Sulfone-containing derivatives (target compound, ) exhibit stronger IR absorption for SO₂ (~1340–1155 cm⁻¹) .
  • Carboxylate Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid in CID 122164336, which may favor membrane permeability in drug candidates .
  • Aromatic vs. Aliphatic Systems : Benzodithiazine derivatives () introduce aromaticity, enhancing UV absorption and stacking interactions, whereas purely aliphatic spiro systems (target compound) offer greater conformational rigidity .

Biological Activity

Methyl 1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-2-carboxylate hydrochloride has the following chemical formula:

  • Molecular Formula : C₁₁H₁₅ClN₂O₃S
  • Molecular Weight : 292.77 g/mol

The compound features a spirocyclic structure which is significant in influencing its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to methyl 1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane have demonstrated notable antimicrobial properties. For instance, derivatives of the 7-azaspiro[3.5]nonane class have been evaluated for their antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625 µg/mL
Compound BCandida albicans500 µg/mL
Compound CEscherichia coliNo activity

The above table summarizes findings from various studies that highlight the efficacy of related compounds against specific pathogens.

The biological activity of methyl 1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane is believed to involve interference with microbial cell wall synthesis and disruption of metabolic pathways. This mechanism is common among many dioxolane derivatives, which have been shown to target critical enzymes involved in bacterial growth and survival.

Study on GPR119 Agonists

A notable study focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists demonstrated that these compounds could effectively lower glucose levels in diabetic rat models. The study identified specific structural features that enhance biological activity, suggesting that modifications to the spirocyclic framework can significantly impact pharmacological effects .

Clinical Relevance

The potential therapeutic applications extend beyond antimicrobial activity. The compound's structural analogs have been investigated for their roles in treating metabolic disorders and certain types of cancer by targeting specific receptors involved in glucose metabolism and tumor growth .

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
CyclizationOxone®, formic acid, 40–60°C, 12–24 hrsMonitor reaction progress via TLC
CarboxylationMethanol, H₂SO₄ catalyst, refluxUse anhydrous conditions
Salt FormationHCl (g), DMF, 0–5°C, stirringControl pH to avoid decomposition

What spectroscopic and analytical methods are critical for characterizing this spirocyclic compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions. Key signals include downfield shifts for sulfone (δ 3.1–3.5 ppm for S=O) and carbonyl (δ 170–175 ppm) groups .
  • Mass Spectrometry (HRMS) : To verify molecular weight (269.75 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational flexibility of the spirocyclic system and confirms stereochemistry .

Advanced Tip : Use dynamic NMR to study ring-flipping dynamics in the spirocyclic framework under varying temperatures .

How does the spirocyclic architecture influence its reactivity and biological interactions?

Advanced
The spirocyclic system imposes:

  • Conformational Restriction : Limits rotational freedom, enhancing binding selectivity to biological targets like enzymes or receptors .
  • Electronic Effects : The sulfone group (1,1-dioxo) increases electrophilicity, facilitating nucleophilic attacks in synthetic modifications .
  • Solubility Challenges : The hydrophobic spiro core may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., DMSO-water mixtures) .

Table : Structural vs. Functional Relationships

Structural FeatureImpact on Reactivity/Bioactivity
Sulfone group (S=O)Enhances metabolic stability
Azaspiro nitrogenEnables hydrogen bonding with targets
Methyl carboxylateModulates lipophilicity and bioavailability

How can researchers resolve contradictions in reported synthetic yields across studies?

Advanced
Contradictions often arise from:

  • Reagent Purity : Impure starting materials (e.g., o-cycloalkylaminoacetanilides) reduce yields. Use HPLC-purified intermediates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may cause side reactions. Screen solvents like THF or acetonitrile .
  • Catalyst Variability : Trace metal contaminants in catalysts can alter reaction pathways. Use chelating agents or ultrapure catalysts .

Q. Methodological Approach :

  • Design a Design of Experiments (DoE) matrix to test variables (temperature, solvent, catalyst loading).
  • Validate results using orthogonal analytical methods (e.g., LC-MS vs. NMR) .

What assays are recommended for studying its interactions with biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Kd, Kon/Koff) to receptors .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding .
  • Crystallography : Resolves binding modes in enzyme active sites (e.g., proteases or kinases) .

Case Study : For kinase inhibition assays, use ATP-competitive binding protocols with radioactive [γ-³²P]ATP and monitor phosphorylation via autoradiography .

What key physicochemical properties dictate experimental design?

Q. Basic

  • Solubility : Poor in water; requires DMSO or ethanol for stock solutions.
  • Stability : Hydrolytically sensitive—store desiccated at -20°C .
  • Melting Point : High (>200°C), indicating thermal stability during heating steps .

Safety Note : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation from hydrochloride salt .

How can computational methods predict its interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to screen binding poses against protein databases (PDB) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Models : Correlate substituent effects (e.g., sulfone vs. carbonyl) with bioactivity .

Validation : Cross-check computational predictions with SPR or ITC data .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : Desiccated at -20°C in amber vials to prevent light-induced degradation .
  • Handling : Use inert atmosphere (N₂/Ar) for sensitive reactions to avoid oxidation .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal per EPA guidelines .

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